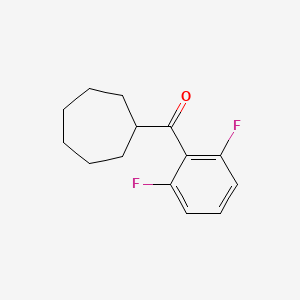

2,6-Difluorophenyl cycloheptyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cycloheptyl-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O/c15-11-8-5-9-12(16)13(11)14(17)10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDVEUYXZBFMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving the 2,6 Difluorophenyl Cycloheptyl Ketone Core

Elucidation of Carbonyl Group Reactivity

The primary site of reactivity in 2,6-difluorophenyl cycloheptyl ketone is the carbonyl group. The polarization of the carbon-oxygen double bond renders the carbon atom electrophilic and a prime target for nucleophiles. libretexts.org This reactivity can be harnessed for a variety of chemical transformations.

Nucleophilic Addition Reactions and Stereochemical Outcomes

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³, resulting in a tetrahedral geometry. libretexts.org For an asymmetrical ketone like this compound, this addition creates a new chiral center at the carbonyl carbon. libretexts.org

The stereochemical course of the addition depends on the direction of the nucleophile's approach to the planar carbonyl group. libretexts.org Attack from the two distinct faces (re and si) can lead to different stereoisomers. libretexts.org In the absence of a chiral catalyst, the reaction often yields a racemic (50:50) mixture of enantiomers. libretexts.orglibretexts.org However, the conformation of the cycloheptyl ring and the significant steric hindrance posed by both substituents can favor attack from the less hindered face, potentially leading to a non-racemic mixture of diastereomers if a chiral center already exists in the molecule. libretexts.org For additions to cyclic ketones, factors such as steric hindrance and electronic interactions with the ring's bonds determine the preferred trajectory of the nucleophile (axial vs. equatorial attack). researchgate.net

Reductions of the Ketone to Corresponding Alcohols (e.g., employing hydride reagents)

The reduction of this compound to its corresponding secondary alcohol, (2,6-difluorophenyl)(cycloheptyl)methanol, is a fundamental transformation typically achieved using complex metal hydrides. libretexts.orgchadsprep.com Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as sources of a hydride nucleophile (H⁻). libretexts.orglibretexts.org

The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated during an aqueous workup to yield the final alcohol product. libretexts.org LiAlH₄ is a significantly more powerful reducing agent than NaBH₄. libretexts.org While both are effective for reducing ketones, the choice of reagent can be influenced by the presence of other functional groups in the molecule. libretexts.orglibretexts.org The reduction is generally irreversible.

| Hydride Reagent | Solvent System | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | (2,6-Difluorophenyl)(cycloheptyl)methanol | Milder reducing agent, safer to handle. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether (Et₂O) or Tetrahydrofuran (THF) 2. H₂O or H₃O⁺ workup | (2,6-Difluorophenyl)(cycloheptyl)methanol | Powerful reducing agent; reacts violently with protic solvents like water and alcohols. libretexts.org |

Derivatization Pathways for Carbonyl Functionalization (e.g., formation of imines, enol ethers)

The carbonyl group serves as a handle for further molecular modifications through derivatization reactions. A key transformation is the formation of imines (also known as Schiff bases) through the reaction with primary amines. masterorganicchemistry.com This acid-catalyzed, reversible reaction involves the elimination of a water molecule. researchgate.net Due to the steric hindrance around the carbonyl group in this compound, driving the reaction to completion may require the removal of water, for instance by using a Dean-Stark apparatus. researchgate.net

The reaction with secondary amines yields enamines, which are valuable nucleophilic intermediates for subsequent alkylation and acylation reactions. youtube.com Enol ethers can also be synthesized, typically by trapping an enolate ion with an appropriate electrophile, such as a silyl (B83357) halide to form a silyl enol ether. youtube.com

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | (2,6-Difluorophenyl)(cycloheptyl)C=N-R |

| Secondary Amine (R₂NH) | Enamine | (2,6-Difluorophenyl)C=C(NR₂)R' (Isomeric mixture possible) |

| 1. Strong Base (e.g., LDA) 2. Silyl Halide (e.g., TMSCl) | Silyl Enol Ether | (2,6-Difluorophenyl)C=C(OTMS)R' (Isomeric mixture possible) |

Alpha-Substituted Reactivity and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) on the cycloheptyl ring are acidic (pKa ≈ 19-20). They can be removed by a strong base to form a resonance-stabilized nucleophile known as an enolate. organicchemistrytutor.com This enolate chemistry is pivotal for forming new carbon-carbon bonds at the α-position.

Alkylation and Acylation at the Alpha-Carbon of the Cycloheptyl Ring

Enolates readily participate in SN2 reactions with alkyl halides, a process known as α-alkylation. chemistrysteps.com To ensure the reaction proceeds efficiently and avoids side reactions like self-condensation, a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used. umb.edu LDA irreversibly and completely converts the ketone into its enolate form before the electrophile (the alkyl halide) is introduced. organicchemistrytutor.comchemistrysteps.com This method is effective for primary and some secondary alkyl halides. libretexts.org

Similarly, the enolate can react with acylating agents, such as acid chlorides, to introduce an acyl group at the α-position, yielding a β-dicarbonyl compound.

| Reagent Sequence | Electrophile | Product Type |

|---|---|---|

| 1. LDA, THF, -78 °C 2. Methyl Iodide (CH₃I) | Alkyl Halide | α-Methylated Ketone |

| 1. LDA, THF, -78 °C 2. Benzyl Bromide (BnBr) | Alkyl Halide | α-Benzylated Ketone |

| 1. LDA, THF, -78 °C 2. Acetyl Chloride (CH₃COCl) | Acid Chloride | β-Dicarbonyl Compound |

Condensation Reactions Involving the Ketone (e.g., Aldol (B89426) Condensations)

The aldol reaction is a cornerstone of carbonyl chemistry, involving the nucleophilic addition of an enolate to an aldehyde or ketone. libretexts.org The initial product is a β-hydroxy carbonyl compound (an aldol addition product), which can subsequently dehydrate, often upon heating, to form a conjugated α,β-unsaturated carbonyl compound (an aldol condensation product). masterorganicchemistry.comlibretexts.org

Ketones are generally less reactive as electrophiles in aldol reactions than aldehydes due to greater steric hindrance and electronic effects. masterorganicchemistry.com The self-condensation of a sterically hindered ketone like this compound is likely to be thermodynamically unfavorable. libretexts.org

However, crossed-aldol reactions, where two different carbonyl compounds react, are highly feasible. libretexts.org A common strategy is to pre-form the enolate of the ketone using a strong base like LDA and then add a more reactive aldehyde electrophile, particularly one that cannot form an enolate itself (e.g., benzaldehyde). umb.edumasterorganicchemistry.com This directed aldol reaction allows for the controlled synthesis of a specific cross-product. The reaction between a ketone enolate and an aromatic aldehyde is often referred to as a Claisen-Schmidt condensation. libretexts.org

| Enolate Source | Electrophile | Reaction Type | Potential Product Type |

|---|---|---|---|

| This compound (via LDA) | Benzaldehyde | Directed (Crossed) Aldol / Claisen-Schmidt | α,β-Unsaturated Ketone |

| Acetone (via NaOH or LDA) | This compound | Crossed Aldol | β-Hydroxy Ketone |

Halogenation Reactions Adjacent to the Carbonyl Group

The carbon atoms adjacent to the carbonyl group (α-carbons) in ketones are susceptible to halogenation. This reactivity stems from the ability of the ketone to form an enol or enolate intermediate, which then acts as the nucleophile. wikipedia.org The reaction can be conducted under either acidic or basic conditions, with the mechanism and outcome varying significantly between the two. wikipedia.orgyoutube.com

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. youtube.commasterorganicchemistry.com A base (such as water or the conjugate base of the acid catalyst) then removes an α-proton to form a neutral enol intermediate. masterorganicchemistry.com This enol, which is the active nucleophile, attacks the diatomic halogen (e.g., Br₂, Cl₂). masterorganicchemistry.com A key feature of acid-catalyzed halogenation is that the introduction of the first halogen atom is typically the fastest step. The electron-withdrawing nature of the newly introduced halogen deactivates the carbonyl oxygen towards further protonation, slowing down subsequent halogenations. wikipedia.org This allows for the selective synthesis of mono-α-halogenated ketones. wikipedia.org

In contrast, under basic conditions, a base directly removes an α-proton to form a negatively charged enolate ion. wikipedia.org This enolate is a potent nucleophile that reacts with the halogen. The inductive electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens on the same carbon. wikipedia.orglibretexts.org Consequently, subsequent halogenations occur more rapidly than the first, making it difficult to isolate the mono-halogenated product. This often leads to polyhalogenation at the same α-carbon. wikipedia.org

For this compound, the two α-carbons on the cycloheptyl ring are chemically equivalent. Therefore, acid-catalyzed monohalogenation would yield a single constitutional isomer, 2-(2,6-difluorobenzoyl)-1-halocycloheptane.

Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for α-fluorination. The mechanism is believed to involve the enol form of the ketone attacking the electrophilic fluorine source. sapub.orgscispace.com The reactivity in these reactions is governed by a combination of steric and electronic factors. sapub.orgscispace.com

Table 1: Conditions for α-Halogenation of Ketones

| Halogenation Type | Reagents & Conditions | Intermediate | Typical Outcome | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | X₂ (Cl₂, Br₂), Acid Catalyst (e.g., HBr, AcOH) | Enol | Monohalogenation at the more substituted α-carbon. | wikipedia.org, masterorganicchemistry.com |

| Base-Catalyzed | X₂ (Cl₂, Br₂), Base (e.g., NaOH, OH⁻) | Enolate | Polyhalogenation at the less sterically hindered α-carbon. | wikipedia.org, libretexts.org |

| Fluorination | Electrophilic F⁺ source (e.g., Selectfluor®), Acetonitrile | Enol | Mono- or di-fluorination, depending on conditions and substrate. | sapub.org, scispace.com |

Influence of 2,6-Difluoro-Substitution on Aromatic Ring Reactivity and Electronic Effects

The presence of two fluorine substituents at the ortho positions of the phenyl ring profoundly influences the electronic properties and reactivity of both the aromatic ring and the adjacent carbonyl group. This influence is a combination of two opposing electronic effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. It pulls electron density away from the atoms it is bonded to through the sigma (σ) bond framework. In this compound, the two fluorine atoms strongly withdraw electron density from the benzene (B151609) ring, making the ring significantly more electron-poor (deactivated) than unsubstituted benzene. libretexts.org This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions. libretexts.org The strong inductive pull also affects the carbonyl group, making the carbonyl carbon more electrophilic and thus potentially more reactive towards nucleophiles.

Resonance Effect (+R): Like other halogens, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. libretexts.org This effect pushes electron density into the ring, particularly at the ortho and para positions. libretexts.org

Studies on fluorinated carbocations have shown that an α-fluorine atom can stabilize a carbocation through the interaction of its lone pair with the empty p-orbital of the cationic carbon, an effect that can be complex but significant. rsc.org While the halobenzenes are generally less reactive than benzene in electrophilic substitution, they have been found to be slightly more basic in the gas phase, with the para position being the most basic site for protonation. acs.org

Table 2: Summary of Substituent Effects of the 2,6-Difluoro Group

| Effect | Description | Consequence for Reactivity | Reference |

|---|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal through σ-bonds due to high electronegativity of fluorine. | Deactivates the aromatic ring toward electrophilic substitution. Increases the electrophilicity of the carbonyl carbon. | libretexts.org |

| Resonance Effect (+R) | Electron donation from fluorine lone pairs into the aromatic π-system. | Directs potential incoming electrophiles to the para position. | libretexts.org |

| Net Electronic Effect | The inductive effect dominates, making the substituent an overall deactivator. | The ring is deactivated, but substitution is para-directing. | libretexts.org |

Rearrangement Reactions and Fragmentation Processes

The this compound core can potentially undergo several well-known rearrangement reactions and exhibits characteristic fragmentation patterns in mass spectrometry.

Rearrangement Reactions:

Baeyer-Villiger Rearrangement: This reaction involves the oxidation of a ketone to an ester using a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. msu.edu The mechanism involves the migration of a group from the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of different groups is a key factor in determining the product. Generally, the order is tertiary alkyl > cyclohexyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. For aryl ketones, the aryl group typically migrates in preference to a primary alkyl group, while migration can be competitive with secondary and tertiary alkyl groups. In the case of this compound, two products are possible: cycloheptyl 2,6-difluorobenzoate (B1233279) (from migration of the 2,6-difluorophenyl group) or phenyl 2-cycloheptylcarboxylate (from migration of the cycloheptyl group). The electron-withdrawing difluoro substitution on the phenyl ring would decrease its migratory aptitude, likely favoring the migration of the secondary cycloheptyl group.

Tiffeneau-Demjanov Rearrangement: This reaction provides a method for ring expansion of cyclic ketones. msu.edulibretexts.org It involves a multi-step sequence starting with the conversion of the ketone to a cyanohydrin, followed by reduction to an α-amino alcohol. Treatment of the amino alcohol with nitrous acid generates a diazonium salt, which then undergoes rearrangement with loss of N₂ to yield a ring-expanded ketone. msu.edu Applying this to this compound would theoretically produce a cyclooctanone (B32682) derivative.

Beckmann Rearrangement: While not a reaction of the ketone itself, if the ketone were converted to its corresponding oxime, the oxime could undergo a Beckmann rearrangement upon treatment with acid. masterorganicchemistry.com This process rearranges the oxime into an amide. masterorganicchemistry.com The group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.

Fragmentation Processes (Mass Spectrometry):

In electron ionization mass spectrometry (EI-MS), ketones undergo characteristic fragmentation pathways that are useful for structure elucidation.

Alpha (α)-Cleavage: This is a very common fragmentation pathway for ketones. miamioh.edulibretexts.org It involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group. This cleavage is initiated by the radical cation formed on the carbonyl oxygen. libretexts.org For this compound, two α-cleavage events are possible:

Cleavage of the bond between the carbonyl carbon and the cycloheptyl ring, resulting in a stable 2,6-difluorobenzoyl acylium ion.

Cleavage of the bond between the carbonyl carbon and the 2,6-difluorophenyl ring, resulting in a cycloheptyl acylium ion. The formation of the resonance-stabilized acylium ion is a strong driving force for this fragmentation. miamioh.edu

McLafferty Rearrangement: This is another signature fragmentation for ketones and aldehydes that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. libretexts.orgyoutube.com The mechanism involves a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons. youtube.com This results in the elimination of a neutral alkene and the formation of a new radical cation. For this compound, the cycloheptyl ring provides the necessary γ-hydrogens, making the McLafferty rearrangement a plausible fragmentation pathway.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 2,6 Difluorophenyl Cycloheptyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the carbon-hydrogen framework and the identification of other magnetically active nuclei, such as fluorine.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is employed to determine the number of different types of protons and their respective electronic environments within the molecule. For 2,6-difluorophenyl cycloheptyl ketone, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cycloheptyl ring and the aromatic protons of the 2,6-difluorophenyl group.

The protons of the cycloheptyl ring would likely appear as a series of complex multiplets in the upfield region of the spectrum, typically between δ 1.0 and 3.0 ppm. The exact chemical shifts and splitting patterns would depend on the conformational flexibility of the seven-membered ring and the through-space and through-bond coupling interactions between adjacent protons. The proton alpha to the carbonyl group is expected to be the most downfield-shifted of the cycloheptyl protons due to the electron-withdrawing effect of the ketone.

The aromatic protons of the 2,6-difluorophenyl group would reside in the downfield region, generally between δ 6.8 and 7.5 ppm. The spectrum would show a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609) ring. The proton at the 4-position would likely appear as a triplet of triplets, while the protons at the 3- and 5-positions would appear as multiplets, with their signals influenced by coupling to both the adjacent aromatic proton and the fluorine atoms.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H (C4) | 7.30 - 7.50 | m | |

| Aromatic-H (C3, C5) | 6.90 - 7.10 | m | |

| Cycloheptyl-H (α to C=O) | 2.80 - 3.20 | m |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of δ 195-210 ppm. The carbons of the 2,6-difluorophenyl ring will show signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine (C2 and C6) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), and their chemical shifts will be significantly influenced by the high electronegativity of fluorine. The ipso-carbon (C1) attached to the ketone group will also be in this region. The remaining aromatic carbons (C3, C4, C5) will also exhibit signals in this range, with potential smaller couplings to fluorine. The cycloheptyl carbons will resonate in the upfield aliphatic region (δ 20-50 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 198 - 205 | s |

| C2, C6 (C-F) | 160 - 165 | d |

| C1 (ipso-C) | 130 - 135 | t |

| C4 | 130 - 135 | t |

| C3, C5 | 110 - 115 | d |

| Cycloheptyl-C (α to C=O) | 45 - 55 | s |

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substitution Pattern Elucidation

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. nist.gov For this compound, the two fluorine atoms are chemically equivalent due to the free rotation around the C-C bond connecting the phenyl ring and the carbonyl group. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. This signal would likely appear as a multiplet due to coupling with the aromatic protons.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. researchgate.net This would be instrumental in tracing the proton-proton connectivity within the cycloheptyl ring and confirming the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. researchgate.net This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the cycloheptyl and aromatic moieties.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy for Carbonyl and C-F Stretching Frequencies

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and carbon-fluorine (C-F) bonds.

The carbonyl group (C=O) of a ketone typically exhibits a strong, sharp absorption band in the region of 1680-1725 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent groups. The electron-withdrawing nature of the 2,6-difluorophenyl group might cause a slight shift to a higher wavenumber compared to a simple alkyl ketone.

The carbon-fluorine (C-F) stretching vibrations of aromatic fluorides typically appear as strong bands in the region of 1100-1400 cm⁻¹. The presence of two C-F bonds in the 2,6-difluorophenyl group would likely result in multiple strong absorptions in this region.

Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | 1690 - 1715 | Strong |

| C-F (Aromatic) | 1200 - 1300 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Raman Spectroscopy for Molecular Vibrations

Key vibrational modes anticipated in the Raman spectrum would include:

C=O Stretch: A strong, characteristic peak for the ketone carbonyl group, typically appearing in the region of 1680-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent aromatic ring and the steric bulk of the cycloheptyl group.

Aromatic C-C Stretching: Vibrations within the 2,6-difluorophenyl ring are expected to produce sharp, intense peaks in the 1400-1600 cm⁻¹ range. The disubstitution pattern with fluorine atoms would influence the symmetry and, consequently, the Raman activity of these modes.

C-F Stretching: The carbon-fluorine stretching vibrations of the difluorophenyl group would likely appear in the 1100-1300 cm⁻¹ region.

Cycloheptyl C-H and C-C Vibrations: The cycloheptyl moiety will contribute a series of peaks corresponding to its C-H stretching and bending modes, as well as C-C stretching and deformation modes, which would be observed in the fingerprint region of the spectrum.

A hypothetical data table of prominent Raman shifts for This compound is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | ~1700 | Strong |

| Aromatic C-C Stretch | ~1580, ~1470 | Medium |

| C-F Stretch | ~1250 | Medium |

| Cycloheptyl CH₂ Scissoring | ~1450 | Weak |

| Phenyl Ring Breathing | ~1000 | Medium |

| Cycloheptyl Ring Deformation | Below 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns upon ionization.

Expected fragmentation patterns include:

Loss of the Cycloheptyl Radical: Cleavage of the bond between the carbonyl carbon and the cycloheptyl ring would result in the formation of a stable 2,6-difluorobenzoyl cation.

Loss of the 2,6-Difluorophenyl Radical: Alpha-cleavage on the other side of the carbonyl group would lead to the formation of a cycloheptylacylium ion.

McLafferty Rearrangement: If sterically permissible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the cycloheptyl ring to the carbonyl oxygen, followed by the elimination of a neutral alkene.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For This compound (C₁₄H₁₆F₂O), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition.

| Ion Formula | Calculated m/z |

| [C₁₄H₁₆F₂O]⁺ (Molecular Ion) | 238.1169 |

| [C₇H₄F₂O]⁺ (2,6-Difluorobenzoyl cation) | 141.0203 |

| [C₈H₁₃O]⁺ (Cycloheptylacylium ion) | 125.0966 |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on This compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the flexible cycloheptyl ring (e.g., chair, boat, or twist-chair) in the solid state.

Torsional Angles: The dihedral angles between the plane of the phenyl ring and the plane of the carbonyl group, which would reveal any steric hindrance effects.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions.

A hypothetical table of key crystallographic parameters is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) | Value g/cm³ |

| R-factor | Value |

Computational Chemistry and Theoretical Investigations of 2,6 Difluorophenyl Cycloheptyl Ketone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,6-Difluorophenyl cycloheptyl ketone. These methods provide a detailed picture of the electron distribution and orbital interactions, which are crucial for predicting the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org For this compound, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to determine its optimized ground state geometry. rsc.orgresearchgate.net This approach allows for the precise calculation of key structural parameters.

The geometry optimization would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, the calculations would provide the precise lengths of the carbon-carbon bonds within the aromatic ring, the cycloheptyl ring, and the carbon-oxygen double bond of the ketone group. Similarly, the bond angles around each atom and the dihedral angles that define the molecule's three-dimensional shape would be determined.

Interactive Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C (carbonyl) | O (carbonyl) | - | - | ~1.21 Å |

| Bond Length | C (carbonyl) | C (cycloheptyl) | - | - | ~1.52 Å |

| Bond Length | C (carbonyl) | C (phenyl) | - | - | ~1.50 Å |

| Bond Length | C (phenyl) | F | - | - | ~1.35 Å |

| Bond Angle | C (cycloheptyl) | C (carbonyl) | C (phenyl) | - | ~118° |

| Bond Angle | O (carbonyl) | C (carbonyl) | C (cycloheptyl) | - | ~121° |

| Dihedral Angle | O (carbonyl) | C (carbonyl) | C (phenyl) | C (phenyl) | Variable (depends on conformation) |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups as specific computational data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other chemical species. taylorandfrancis.comlibretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.netirjweb.com

For this compound, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely to be localized on the phenyl ring and the carbonyl oxygen, while the LUMO is expected to be centered on the carbonyl carbon and the aromatic ring. This distribution makes the carbonyl carbon a prime site for nucleophilic attack.

Interactive Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

Note: These are estimated energy values based on typical aromatic ketones and are for illustrative purposes.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. researchgate.net The ESP map displays regions of positive and negative electrostatic potential on the molecule's surface.

For this compound, the ESP surface would show regions of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group and the two fluorine atoms on the phenyl ring. These areas are indicative of sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the cycloheptyl and phenyl rings, as well as on the carbonyl carbon to a lesser extent, indicating sites for potential nucleophilic attack. researchgate.net The cycloheptyl ring itself would likely present a largely neutral or slightly positive potential surface. nih.gov

Conformational Analysis of the Cycloheptyl Ring and its Impact on Overall Molecular Geometry

The seven-membered cycloheptyl ring is known for its conformational flexibility, with several low-energy conformations possible. The most stable conformations for cycloheptane (B1346806) and its derivatives are typically the twist-chair and, to a lesser extent, the chair conformations. researchgate.netbiomedres.us For cycloheptanone, the twist-chair conformation is generally favored. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. aip.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational changes that occur at a given temperature. rsc.org

For this molecule, an MD simulation would be particularly useful for studying the flexibility of the cycloheptyl ring and the rotational dynamics around the single bond connecting the carbonyl carbon to the phenyl ring. acs.orgacs.org The simulation would show how the cycloheptyl ring transitions between its various low-energy conformations, such as the twist-chair and boat forms. It would also reveal the preferred orientation of the 2,6-difluorophenyl group relative to the cycloheptyl ring and the extent of its rotational freedom. This information is crucial for understanding how the molecule might interact with other molecules or biological receptors in a dynamic environment.

Reaction Pathway Modeling and Transition State Characterization for Mechanistic Understanding

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states. researchgate.net

A common reaction for ketones is nucleophilic addition to the carbonyl carbon. academie-sciences.frlibretexts.org To model this, one could computationally study the reaction of this compound with a simple nucleophile, such as a hydride ion. Using DFT, the geometries and energies of the reactants, the transition state, and the product (an alcohol) would be calculated. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. masterorganicchemistry.com

The characterization of the transition state, including its geometry and vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate), provides valuable information about the reaction mechanism. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict the reaction rate. This type of analysis would confirm that the carbonyl carbon is the electrophilic center and would provide a quantitative understanding of the molecule's reactivity towards nucleophiles. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR) for Understanding Structural Influences on Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties or activities. In the context of understanding the chemical behavior of this compound, a QSAR study would aim to build a mathematical model that links its structural features to its chemical characteristics, independent of any biological assessment. Such an investigation would focus on predicting chemical properties like reactivity, stability, or solubility based on calculated molecular descriptors.

The development of a QSAR model involves the calculation of a wide array of molecular descriptors for a series of related compounds. These descriptors are numerical values that encode different aspects of a molecule's structure. For this compound and its analogs, these descriptors would fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly impacts the electron distribution in the entire molecule. Key electronic descriptors would include the dipole moment, partial charges on atoms (especially the carbonyl carbon and oxygen), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Topological Descriptors: These are numerical representations of the molecular structure, including the connectivity of atoms. Indices like the Wiener index and the Randić index can be used to quantify the branching and complexity of the carbon skeleton.

Hydrophobic Descriptors: These relate to the molecule's solubility characteristics. The octanol-water partition coefficient (logP) is a common hydrophobic descriptor. The difluorophenyl group contributes to the hydrophobicity of the molecule.

A hypothetical QSAR study on a series of analogs of this compound could explore how systematic structural changes influence a particular chemical property, for instance, the rate of a specific chemical reaction. The table below illustrates the types of data that would be generated in such a study.

| Compound | Structural Variation | Calculated Dipole Moment (Debye) | Calculated LUMO Energy (eV) | Observed Reaction Rate Constant (k) |

|---|---|---|---|---|

| This compound | Base Structure | 3.15 | -1.20 | 1.0 x 10-4 s-1 |

| Phenyl cycloheptyl ketone | No fluorine substitution | 2.80 | -0.95 | 5.0 x 10-5 s-1 |

| 2,6-Dichlorophenyl cycloheptyl ketone | Chlorine substitution | 3.25 | -1.35 | 1.5 x 10-4 s-1 |

| 2,6-Difluorophenyl cyclohexyl ketone | Smaller cycloalkyl ring | 3.10 | -1.18 | 8.0 x 10-5 s-1 |

| 2,6-Difluorophenyl cyclooctyl ketone | Larger cycloalkyl ring | 3.20 | -1.22 | 1.2 x 10-4 s-1 |

From this hypothetical data, a QSAR model could be developed using statistical methods like multiple linear regression or partial least squares. The resulting equation might look something like:

log(k) = c₀ + c₁ (Dipole Moment) + c₂ (LUMO Energy)

Where c₀, c₁, and c₂ are coefficients determined by the statistical analysis. Such a model would quantify the relationship between the electronic properties of the molecule and its reactivity. For instance, the model might reveal that a lower LUMO energy and a higher dipole moment correlate with a faster reaction rate. This is chemically reasonable, as a lower LUMO energy indicates a greater electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The predictive power of the QSAR model would be validated using both internal and external validation techniques. A robust and validated QSAR model can then be used to predict the chemical behavior of new, unsynthesized compounds, thereby guiding further research and development in a more efficient manner.

The influence of the distinct structural components of this compound on its chemical behavior can be further dissected. The 2,6-difluoro substitutions have a profound electronic and steric effect. Electronically, they withdraw electron density from the phenyl ring and, through inductive effects, from the carbonyl group, increasing its electrophilicity. Sterically, they hinder the approach of reactants to the carbonyl carbon. The cycloheptyl group, with its multiple low-energy conformations, will also influence the accessibility of the reactive center. A detailed QSAR study would be able to decouple these various influences and provide a quantitative understanding of their relative importance.

The table below presents a summary of key molecular descriptors that would be central to a QSAR study of this compound and its analogs.

| Descriptor Class | Specific Descriptor | Structural Feature Influencing the Descriptor |

|---|---|---|

| Electronic | Dipole Moment | 2,6-Difluoro substitution, carbonyl group |

| Electronic | HOMO/LUMO Energies | Aromatic system, fluorine substitution |

| Steric | Molecular Volume | Cycloheptyl ring size and conformation |

| Steric | Solvent Accessible Surface Area | Overall molecular shape and substituent bulk |

| Topological | Wiener Index | Carbon skeleton connectivity and branching |

| Hydrophobic | logP | Difluorophenyl group and cycloheptyl ring |

2,6 Difluorophenyl Cycloheptyl Ketone As a Versatile Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Fluorinated Molecules

The 2,6-difluorophenyl group is a key feature of the molecule, making it an attractive starting material for the synthesis of more elaborate fluorinated compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.org The subject ketone can serve as a scaffold to introduce the 2,6-difluorophenyl motif, which is found in various biologically active compounds.

Further synthetic modifications can build upon this fluorinated core. For instance, reactions targeting the carbonyl group or the cycloheptyl ring can lead to a diverse array of complex molecules that retain the influential difluorophenyl group. The stability of the C-F bonds means this unit can be carried through multiple synthetic steps.

Precursor for the Derivatization of Cycloheptyl-Containing Scaffolds

The seven-membered cycloheptyl ring is a structural motif present in a number of natural products and pharmaceutical agents. 2,6-Difluorophenyl cycloheptyl ketone provides a valuable entry point for creating functionalized cycloheptane (B1346806) derivatives. The ketone's carbonyl group acts as a chemical handle for a variety of transformations.

One of the most fundamental transformations is the reduction of the ketone to the corresponding secondary alcohol, (2,6-difluorophenyl)(cycloheptyl)methanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. eopcw.com This alcohol can then be used in subsequent reactions, for example, esterification or etherification, to attach other molecular fragments. Furthermore, elimination of water from the alcohol would yield cycloheptene (B1346976) derivatives, introducing unsaturation into the seven-membered ring which can be used for further functionalization.

Intermediate in the Formation of Novel Carbonyl-Containing Compounds

The carbonyl group is one of the most versatile functional groups in organic chemistry, and the ketone in the title compound is no exception. It can serve as an electrophilic site for a wide range of nucleophilic addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. eopcw.com These reactions provide pathways to a multitude of new compounds where the core structure is elaborated.

For example, the reaction with Grignard reagents or organolithium reagents can be used to introduce a variety of alkyl, alkenyl, or aryl groups, leading to the formation of tertiary alcohols. eopcw.com The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, producing substituted alkenes. Another important transformation is the Corey-Chaykovsky reaction, where sulfur ylides react with the ketone to form the corresponding epoxide. organic-chemistry.orgnih.gov This epoxide is a valuable intermediate itself, capable of being opened by various nucleophiles to yield 1,2-disubstituted cycloheptane derivatives. Additionally, reactions with primary amines can form imines, while secondary amines can yield enamines, both of which are useful intermediates for further synthesis. eopcw.com

The following table summarizes some of the potential transformations of this compound to form novel compounds.

| Reagent Type | Specific Reagent Example | Potential Product Class | Reaction Name | Reference |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | Grignard Reaction | eopcw.com |

| Phosphorus Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | Wittig Reaction | eopcw.com |

| Sulfur Ylide | Dimethylsulfoxonium methylide | Epoxide | Corey-Chaykovsky Reaction | organic-chemistry.orgnih.gov |

| Primary Amine | Aniline (PhNH₂) | Imine | Imine Formation | eopcw.com |

| Alcohol | Methanol (CH₃OH) / Acid Catalyst | Acetal | Acetal Formation | libretexts.org |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Reduction | eopcw.com |

Application in the Design of Specialized Chemical Reagents

Building on its reactivity, this compound can be envisioned as a precursor for specialized chemical reagents. For instance, asymmetric reduction of the ketone can yield a chiral, non-racemic alcohol. This chiral alcohol could then be utilized as a chiral auxiliary or as a ligand for asymmetric catalysis. The fluorine atoms on the phenyl ring could influence the electronic properties and steric environment of such a ligand, potentially leading to high enantioselectivity in catalyzed reactions.

Furthermore, derivatization of the ketone into other functional groups could lead to reagents with specific properties. For example, conversion to an oxime, followed by a Beckmann rearrangement, could produce a substituted caprolactam, a precursor for polyamide materials or other biologically active molecules. The inherent properties of the difluorophenyl group, such as its lipophilicity and unique electronic signature, could be imparted to any reagent derived from the parent ketone, making them useful tools for specific applications in synthesis or materials science.

Future Directions and Emerging Research Opportunities in 2,6 Difluorophenyl Cycloheptyl Ketone Chemistry

Exploration of Asymmetric Synthesis Methodologies to Generate Chiral Derivatives

The synthesis of prochiral ketones, like 2,6-difluorophenyl cycloheptyl ketone, is a focal point in organic chemistry, and the development of methods to produce enantiomerically pure versions is of significant interest. Future research could concentrate on creating chiral derivatives through asymmetric synthesis, a field dedicated to the stereoselective production of compounds. alchemyst.co.uknih.gov

Key strategies could involve:

Catalytic Asymmetric Hydrosilylation: This well-established method for the reduction of prochiral ketones could be adapted. researchgate.netdoi.org The use of chiral catalysts, particularly those based on abundant and non-hazardous metals, could facilitate the enantioselective reduction of the ketone to its corresponding chiral alcohol. researchgate.net Research could focus on optimizing catalyst systems, such as those pairing a metal precursor like cobalt(II) acetate (B1210297) with a chiral ligand, to achieve high yields and excellent enantioselectivities. researchgate.netdoi.org

Asymmetric Allylation: The addition of an allyl group to the ketone can create tertiary homoallylic alcohols, which are versatile chiral building blocks. researchgate.net Developing a catalytic system, for instance, one based on a (BINOLate)Ti complex, could enable the asymmetric allylation of this compound with high levels of enantioselectivity. researchgate.net

Enantioselective α-Arylation: Introducing a second aryl group at the α-position to the ketone can generate valuable chiral synthons. acs.orgacs.org A novel catalytic system, perhaps using copper(I) and chiral bis(phosphine) dioxides, could be explored for the enantioselective arylation of the corresponding silyl (B83357) enol ether. acs.org

The success of these methodologies would be evaluated based on the enantiomeric excess (ee) of the resulting chiral products.

Table 1: Potential Asymmetric Synthesis Strategies and Expected Outcomes

| Methodology | Potential Catalyst/Reagent | Target Chiral Derivative | Key Performance Indicator |

| Asymmetric Hydrosilylation | Chiral Cobalt-phosphine complex | Chiral (2,6-Difluorophenyl)(cycloheptyl)methanol | High Enantiomeric Excess (% ee) |

| Asymmetric Allylation | (H8-BINOLate)Ti complex | Chiral Tertiary Homoallylic Alcohol | High Enantiomeric Excess (% ee) |

| Enantioselective α-Arylation | Copper(I)-Bis(phosphine) Dioxide | Chiral α-Aryl-2,6-difluorophenyl cycloheptyl ketone | High Enantiomeric Excess (% ee) |

Development of Novel Catalytic Systems for Efficient Transformations

The presence of C-F bonds and multiple C-H bonds in this compound provides a rich playground for the development of novel catalytic transformations. mdpi.comims.ac.jp The high strength of the C-F bond often presents a challenge, making the development of efficient catalytic systems for its activation a significant area of research. mdpi.comnih.gov

Future research could focus on:

C-F Bond Functionalization: The development of transition-metal catalytic systems, potentially using palladium or nickel, could enable the selective activation and functionalization of the C-F bonds on the phenyl ring. mdpi.comacs.org This could lead to the synthesis of a diverse range of derivatives through cross-coupling reactions. acs.org The use of directing groups, such as the ketone itself, could aid in achieving high regioselectivity in these transformations. acs.org

C-H Bond Activation: The cycloheptyl and phenyl moieties offer numerous sites for C-H bond activation. Catalytic systems could be designed to selectively functionalize these C-H bonds, leading to new derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and environmentally friendly approach to generate radical intermediates that can participate in a variety of transformations. nih.govresearchgate.net This could be applied to the C-F bond cleavage or other functionalizations of the molecule. nih.gov

Table 2: Illustrative Catalytic Transformations for this compound

| Transformation Type | Potential Catalyst System | Potential Reaction | Anticipated Product Class |

| C-F Bond Activation | Palladium/dppf Complex | Suzuki-Miyaura Coupling | Aryl-substituted phenyl cycloheptyl ketones |

| C-H Activation | Rhodium or Ruthenium Complexes | Hydroarylation | Alkylated or arylated cycloheptyl ketones |

| Photoredox Catalysis | Iridium or Ruthenium photocatalyst | Reductive Coupling | Pinacol-type or cross-coupled products |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in fields like drug discovery and materials science has driven the development of automated synthesis platforms. syrris.comacs.orgseqens.comchemanager-online.com Integrating the synthesis of this compound and its derivatives into such platforms could significantly accelerate research. nih.govkit.edu

Key aspects of this integration include:

Flow Chemistry: Performing reactions in continuous flow reactors offers benefits such as precise control over reaction parameters, enhanced safety, and easier scalability. syrris.comseqens.comnih.gov This would be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. acs.org

High-Throughput Synthesis: Automated platforms can perform numerous reactions in parallel, allowing for the rapid generation of a library of derivatives. chemspeed.com This would enable efficient exploration of the chemical space around the core structure of this compound.

Data-Driven Optimization: Automated systems can be coupled with analytical tools and machine learning algorithms to rapidly optimize reaction conditions and identify promising synthetic routes. nih.gov

Table 3: Advantages of Automated Synthesis for this compound Derivatives

| Feature | Advantage | Relevance to Research |

| Speed | Rapid synthesis of compound libraries. syrris.com | Accelerates structure-activity relationship (SAR) studies. |

| Reproducibility | Consistent reaction outcomes. kit.edu | Ensures reliability of experimental data. |

| Scalability | Seamless transition from lab-scale to larger quantities. seqens.com | Facilitates further investigation of promising compounds. |

| Safety | In-situ generation and consumption of hazardous reagents. acs.orgnih.gov | Enables the use of a wider range of chemical transformations. |

Investigation of its Role in Supramolecular Chemistry or Host-Guest Systems

The structural features of this compound make it an intriguing candidate for studies in supramolecular chemistry, which focuses on non-covalent interactions. wikipedia.org

Potential areas of investigation include:

Halogen Bonding: The electron-deficient nature of the fluorine atoms can lead to the formation of halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic center. wikipedia.orgacs.org The 2,6-difluoro substitution pattern could facilitate the formation of well-defined supramolecular structures through halogen bonding with Lewis basic sites on other molecules. acs.orgyoutube.com

Host-Guest Chemistry: The cycloheptyl group provides a hydrophobic moiety that could act as a guest within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or cucurbituril. wikipedia.orgthno.orgresearchgate.net The binding affinity and selectivity of such host-guest complexes could be tuned by the electronic properties of the difluorophenyl group. nih.govmdpi.com

Crystal Engineering: The interplay of halogen bonds, hydrogen bonds (involving the ketone oxygen), and other non-covalent interactions could be harnessed to design and synthesize crystalline materials with specific packing arrangements and properties.

Table 4: Potential Non-Covalent Interactions and Supramolecular Applications

| Interaction Type | Participating Moieties | Potential Application |

| Halogen Bonding | 2,6-Difluorophenyl ring (donor), Lewis bases (acceptor) | Crystal engineering, design of self-assembling systems. |

| Hydrogen Bonding | Ketone carbonyl (acceptor), Hydrogen bond donors | Formation of co-crystals, molecular recognition. |

| Hydrophobic Interactions | Cycloheptyl group | Host-guest complexation with macrocycles. nih.gov |

| π-π Stacking | 2,6-Difluorophenyl ring | Stabilization of supramolecular architectures. |

Potential as Advanced Materials Precursors through Rational Design (without specifying particular material properties)

The unique combination of a rigid aromatic core and a flexible aliphatic ring, along with the presence of fluorine atoms, suggests that this compound could serve as a valuable precursor for the rational design of advanced materials. anu.edu.aubohrium.com

Future research could explore:

Polymer Synthesis: The ketone functionality can be a site for polymerization or post-polymerization modification. nih.gov For instance, it could be incorporated into polymer backbones through reactions like polycondensation or used as a reactive handle for grafting side chains. nih.gov The fluorine content could also influence the bulk properties of the resulting polymers. chemrxiv.orggoogle.com

Monomer Design: By introducing polymerizable groups onto the molecule, it could be used as a monomer for the synthesis of novel polymers. The structure of the monomer could be rationally designed to control the architecture and properties of the final polymer.

Photoinitiators: Ketone-based molecules can act as photoinitiators in polymerization reactions. anu.edu.aubohrium.com The specific electronic properties of this compound could be investigated for its potential in initiating photopolymerization, for example, in 3D printing applications. anu.edu.au

Table 5: Potential Routes to Advanced Materials from this compound

| Approach | Description | Potential Outcome |

| Polymer Backbone Incorporation | Using the ketone in step-growth polymerization reactions. chemrxiv.org | Creation of novel polyketones or related polymers. |

| Side-Chain Functionalization | Attaching the molecule as a pendant group to a polymer backbone. | Polymers with tailored properties based on the ketone moiety. |

| Monomer Synthesis | Introducing polymerizable functionalities (e.g., vinyl, acrylate). | Synthesis of new homopolymers and copolymers. |

| Photoinitiation | Utilizing the ketone's photochemical properties. anu.edu.au | Development of new photoinitiating systems for polymerization. |

Q & A

Q. What are the common synthetic routes for 2,6-Difluorophenyl cycloheptyl ketone, and what analytical techniques confirm its purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, using cycloheptanoyl chloride and a fluorinated aromatic precursor (e.g., 2,6-difluorobenzene derivatives). Fluorination can be achieved through halogen-exchange reactions or direct electrophilic substitution. Post-synthesis, purity is confirmed via ¹H/¹⁹F NMR to verify fluorine substitution patterns and ketone functionality, IR spectroscopy for carbonyl stretching (~1700 cm⁻¹), and HPLC-MS to assess molecular ion peaks and impurities. Residual solvents are quantified using GC-MS .

Q. What spectroscopic methods are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Resolves fluorine environments (e.g., para vs. ortho substitution) and detects byproducts.

- ¹H NMR : Identifies cycloheptyl proton splitting patterns and aromatic coupling constants.

- X-ray crystallography : Resolves steric effects from the bulky cycloheptyl group and fluorophenyl moiety.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₄F₂O) and isotopic patterns .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or oxidoreductases) using fluorometric or colorimetric substrates.

- Docking simulations : Predict binding interactions between the ketone’s cycloheptyl/fluorophenyl groups and enzyme active sites.

- Comparative studies : Benchmark activity against non-fluorinated analogs to isolate fluorine’s electronic effects .

Advanced Research Questions

Q. How can regioselective fluorination challenges be addressed during the synthesis of this compound?

- Methodological Answer :

- Directing groups : Use meta-directing substituents (e.g., nitro or carbonyl groups) to guide fluorination to the 2,6-positions.

- Halogen-exchange reactions : Replace chlorine or bromine atoms in precursors with fluorine via Balz-Schiemann or nucleophilic aromatic substitution.

- Metal-promoted methods : Mg-mediated reductive trifluoroacetylation (as in Maekawa et al., 2012) can stabilize intermediates and improve selectivity .

Q. How do tautomeric equilibria or dynamic effects complicate spectral interpretation for this compound?

- Methodological Answer :

- Variable-temperature NMR : Monitor peak splitting or coalescence to detect tautomerism (e.g., keto-enol shifts).

- Computational modeling : Use density functional theory (DFT) to predict dominant tautomers and compare with experimental data.

- Isotopic labeling : Introduce deuterium at labile positions (e.g., α-hydrogens) to suppress exchange broadening .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected electrophilic substitution patterns)?

- Methodological Answer :

- Competitive experiments : Compare reactivity of this compound with analogs lacking fluorine or the cycloheptyl group.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic attack on fluorinated aromatics.

- Steric mapping : Molecular mechanics simulations quantify steric hindrance from the cycloheptyl group, explaining deviations from expected reactivity .

Q. How can computational modeling optimize the electronic and steric profile of this compound for target applications?

- Methodological Answer :

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine.

- Molecular dynamics (MD) : Simulate conformational flexibility of the cycloheptyl ring in solvent environments.

- Quantitative structure-activity relationship (QSAR) : Correlate substituent positions (e.g., fluorine vs. methyl groups) with biological or catalytic activity .

Q. What experimental protocols assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres.

- pH-rate profiling : Monitor hydrolysis kinetics in buffered solutions (pH 1–13) via UV-Vis or NMR.

- Accelerated stability studies : Store samples at 40°C/75% RH for 4–12 weeks and track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.